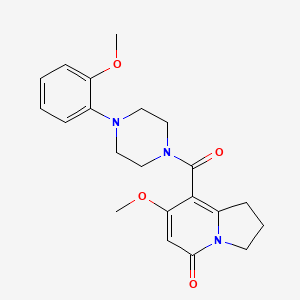

![molecular formula C12H15N3S B2459281 4-(Azepan-1-il)tieno[2,3-d]pirimidina CAS No. 379241-42-6](/img/structure/B2459281.png)

4-(Azepan-1-il)tieno[2,3-d]pirimidina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

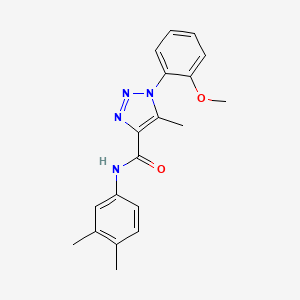

“4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33. It is a derivative of thienopyrimidine, a class of compounds that are structural analogs of purines and are widely represented in medicinal chemistry .

Synthesis Analysis

Thienopyrimidines can be synthesized using various methods. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Another method involves heating 3-amino-thiophene-2-carboxamides with either triethyl orthoformate or formic acid .Molecular Structure Analysis

The molecular structure of “4-(Azepan-1-yl)thieno[2,3-d]pyrimidine” is characterized by a thienopyrimidine scaffold, which is one of the most frequently used chemical scaffolds in drug development . The structural and isoelectronic characteristics of thienopyrimidine-containing compounds are similar to those of purine .Chemical Reactions Analysis

Thienopyrimidines can undergo various chemical reactions. For instance, they can be used as synthons for the preparation of thienopyrimidine-7-carbonitriles . They can also be used to synthesize thienopyrimidin-4-ones .Mecanismo De Acción

Target of Action

Thienopyrimidine derivatives, a class to which this compound belongs, are known to inhibit various enzymes and pathways . These compounds are structural analogs of purines and have been found to inhibit protein kinases (PKs) , which play key roles in several signal transduction pathways leading to metastasis and drug resistance .

Mode of Action

Thienopyrimidine derivatives have been found to inhibit pks . PKs are enzymes that add phosphate groups to other proteins in a process called phosphorylation. This process can activate or deactivate many protein targets, thereby altering cellular function. By inhibiting PKs, thienopyrimidine derivatives can potentially disrupt these processes, leading to altered cell function.

Biochemical Pathways

Thienopyrimidine derivatives have been found to inhibit various biochemical pathways. For instance, they can inhibit the action of PKs , which are involved in many cellular processes, including cell division, cell growth, and signal transduction. By inhibiting these enzymes, thienopyrimidine derivatives can disrupt these pathways and potentially halt the progression of diseases such as cancer .

Result of Action

Thienopyrimidine derivatives have been found to exhibit anticancer activity . They have been shown to inhibit the growth of cancer cells in vitro . The exact molecular and cellular effects of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine remain to be elucidated.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in lab experiments is its potential antitumor activity. This compound may be useful for studying the mechanisms of tumor growth and developing new cancer treatments. Additionally, 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for studying the mechanisms of inflammatory diseases and pain.

One limitation of using 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine in lab experiments is its potential toxicity. Studies have shown that this compound can be toxic to certain cell types at high concentrations. Additionally, the mechanism of action of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine is not fully understood, which may make it difficult to interpret the results of experiments.

Direcciones Futuras

There are a number of potential future directions for research on 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine. One direction is to further investigate the mechanism of action of this compound, in order to better understand its potential applications in scientific research. Additionally, future research could focus on developing new derivatives of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine that have improved antitumor, anti-inflammatory, or analgesic activity. Finally, research could focus on developing new methods for synthesizing 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine, in order to make this compound more accessible for scientific research.

Métodos De Síntesis

The synthesis of 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine can be achieved through a multistep process. The first step involves the synthesis of 2-aminothiophene-3-carboxylic acid, which is then reacted with ethyl chloroacetate to form ethyl 2-(thiophen-2-yl)acetate. This compound is then reacted with hydrazine hydrate to form 2-(thiophen-2-yl)hydrazine. The final step involves the reaction of 2-(thiophen-2-yl)hydrazine with 1-bromo-4-chlorobutane to form 4-(Azepan-1-yl)thieno[2,3-d]pyrimidine.

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

- Estudios: Investigaciones recientes han evaluado su eficacia contra diversas líneas celulares cancerosas, incluyendo células de leucemia linfocítica crónica (LLC) primaria .

Efectos Antiinflamatorios

Las pirimidinas, incluida la 4-(Azepan-1-il)tieno[2,3-d]pirimidina, exhiben propiedades antiinflamatorias:

Métodos de Síntesis

Existen varias rutas sintéticas para la this compound:

- Anulación Catalizada por Cu: Un método eficaz implica la anulación [3 + 3] facilitada por 4-HO-TEMPO de amidinas con cetonas saturadas .

- Derivados de Tiazolopirimidina: La exploración de nuevos derivados, como las tiazolopirimidinas, contribuye a su síntesis .

Perspectivas de Química Medicinal

Los investigadores están investigando activamente este compuesto para aplicaciones medicinales:

- Nuevo Andamiaje: Las tieno[2,3-d]pirimidinas sirven como un andamiaje prometedor en química medicinal .

En resumen, This compound tiene un inmenso potencial en los campos anticancerígeno y antiinflamatorio. Su estructura única y sus diversos efectos la convierten en un tema emocionante para estudios adicionales. 🌟

Análisis Bioquímico

Biochemical Properties

4-(Azepan-1-yl)thieno[2,3-d]pyrimidine has been suggested to interact with various enzymes and proteins. For instance, thienopyrimidines have been designed as potential inhibitors of PDE4, a group of enzymes involved in cellular signaling

Cellular Effects

Thienopyrimidines have been reported to have anticancer potential, suggesting that they may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It’s suggested that thienopyrimidines exert their anticancer potential through different action mechanisms, including inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Propiedades

IUPAC Name |

4-(azepan-1-yl)thieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3S/c1-2-4-7-15(6-3-1)11-10-5-8-16-12(10)14-9-13-11/h5,8-9H,1-4,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBKCNHNASJMRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=C3C=CSC3=NC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2459198.png)

![[(3S,4S)-4-(1-Methylimidazol-4-yl)pyrrolidin-3-yl]-morpholin-4-ylmethanone;dihydrochloride](/img/structure/B2459200.png)

![5-[(4-Bromopyrazol-1-yl)methyl]-1,2-oxazole-3-carbaldehyde](/img/structure/B2459201.png)

![3-(4-(Benzo[d][1,3]dioxol-5-ylsulfonyl)piperazin-1-yl)-6-cyclopropylpyridazine](/img/structure/B2459212.png)

![N-(4-chlorobenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2459213.png)

![2-[(5-Chloropyrimidin-2-yl)(methyl)amino]cyclobutan-1-ol](/img/structure/B2459214.png)

![2-(2-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2459216.png)

![N-(2,5-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2459220.png)